molecular formula C8H11ClN2O2S B11799558 Ethyl 5-chloro-2-(dimethylamino)thiazole-4-carboxylate

Ethyl 5-chloro-2-(dimethylamino)thiazole-4-carboxylate

Cat. No.: B11799558
M. Wt: 234.70 g/mol
InChI Key: WIRVKDBLWOCEIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl5-chloro-2-(dimethylamino)thiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active molecules, including drugs and natural products

Preparation Methods

The synthesis of Ethyl5-chloro-2-(dimethylamino)thiazole-4-carboxylate typically involves the reaction of appropriate thioamides with ethyl alpha-chloroacetoacetate in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl5-chloro-2-(dimethylamino)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

Ethyl5-chloro-2-(dimethylamino)thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl5-chloro-2-(dimethylamino)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Ethyl5-chloro-2-(dimethylamino)thiazole-4-carboxylate can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

What sets Ethyl5-chloro-2-(dimethylamino)thiazole-4-carboxylate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C8H11ClN2O2S

Molecular Weight

234.70 g/mol

IUPAC Name

ethyl 5-chloro-2-(dimethylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C8H11ClN2O2S/c1-4-13-7(12)5-6(9)14-8(10-5)11(2)3/h4H2,1-3H3

InChI Key

WIRVKDBLWOCEIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)N(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.